![molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0](/img/structure/B1403567.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .Aplicaciones Científicas De Investigación
Drug Discovery
This compound is utilized in the field of drug discovery due to its potential as a building block for pharmaceuticals. Its structure is conducive to the synthesis of various drugs, particularly those that target kinases, which are enzymes that play a crucial role in many biological processes .
Organic Synthesis
In organic chemistry, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate. It can be used to construct more complex molecules through various synthetic pathways, contributing to the development of new organic compounds.
Molecular Biology Studies
Researchers use this compound in molecular biology for studying nucleic acid interactions and other cellular processes. Its ability to interact with biological macromolecules makes it valuable for probing the functions of different cellular components.
Pharmaceutical Testing
The compound is also important in pharmaceutical testing as a reference standard. High-quality reference standards like 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine ensure accurate and reliable results in pharmaceutical analysis .
Kinase Inhibition
It has shown potent inhibitory activity against certain kinases, making it an important scaffold for the development of kinase inhibitors. These inhibitors can be used to treat diseases where kinases are known to play a role in disease progression .
Synthesis of Nucleobases
The compound is used in the synthesis of nucleobases, which are the building blocks of nucleic acids like DNA and RNA. This application is crucial for creating analogs of natural nucleobases for research and therapeutic purposes .
Safety And Hazards
Direcciones Futuras
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.
Propiedades
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)

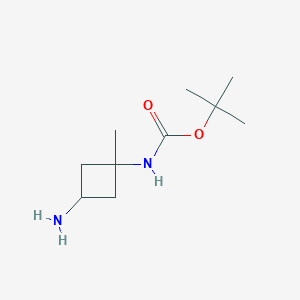
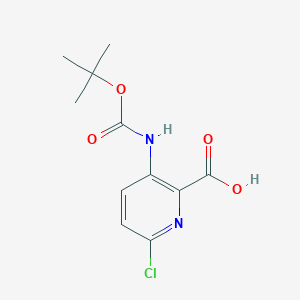
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
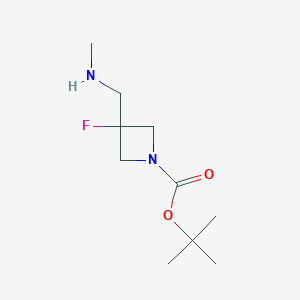
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
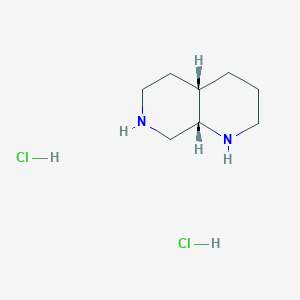

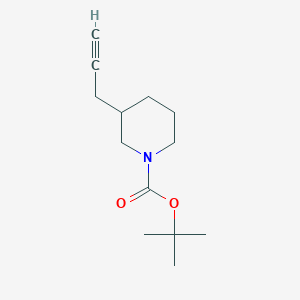
![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)